

# Spectroscopic Analysis of 3-Amino-n,n-dimethylbenzenesulfonamide: A Technical Overview

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## Compound of Interest

**Compound Name:** 3-Amino-n,n-dimethylbenzenesulfonamide

**Cat. No.:** B1267554

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This technical guide provides a summary of available spectroscopic information for the compound **3-Amino-n,n-dimethylbenzenesulfonamide** (CAS RN: 6274-18-6). While specific, experimentally-derived quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) of this particular molecule are not readily available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols applicable to its analysis.

## Chemical Structure and Properties

- IUPAC Name: **3-Amino-N,N-dimethylbenzenesulfonamide**
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S[1]
- Molecular Weight: 200.26 g/mol [1]
- SMILES: CN(C)S(=O)(=O)C1=CC=CC(=C1)N

## Predicted Spectroscopic Data

In the absence of direct experimental data, the following tables summarize the predicted and expected spectral features for **3-Amino-n,n-dimethylbenzenesulfonamide**. These predictions are based on the analysis of its functional groups and structural analogs.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$\text{N}(\text{CH}_3)_2$	2.6 - 2.8	Singlet	6H
Aromatic-H	6.7 - 7.4	Multiplet	4H
$\text{NH}_2$	3.5 - 4.5	Broad Singlet	2H

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Carbon	Predicted Chemical Shift (ppm)
$\text{N}(\text{CH}_3)_2$	~38
Aromatic C- $\text{NH}_2$	~148
Aromatic C- $\text{SO}_2$	~145
Aromatic C-H	110 - 130

**Table 3: Predicted IR Absorption Bands**

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Description
N-H Stretch (Amine)	3300 - 3500	Two bands, sharp to medium
C-H Stretch (Aromatic)	3000 - 3100	Medium to weak
C-H Stretch (Alkyl)	2850 - 3000	Medium
S=O Stretch (Sulfonamide)	1320 - 1360 and 1140 - 1180	Two strong bands, asymmetric and symmetric
C=C Stretch (Aromatic)	1450 - 1600	Medium to weak
S-N Stretch	900 - 950	Medium

## Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Description
$[M]^+$	200.06	Molecular Ion
$[M-SO_2]^+$	136.08	Loss of sulfur dioxide
$[M-N(CH_3)_2]^+$	156.02	Loss of dimethylamino group

## General Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **3-Amino-n,n-dimethylbenzenesulfonamide** would follow standard laboratory procedures. The following provides a general framework that can be adapted for specific instrumentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-n,n-dimethylbenzenesulfonamide** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1H$  NMR.
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

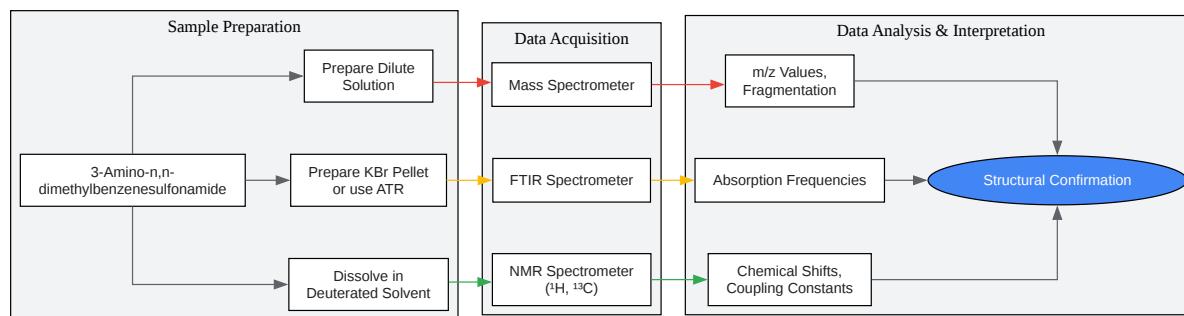
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
  - Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
  - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often coupled with liquid chromatography (LC-MS).
- Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and major fragments can be determined to confirm the elemental composition.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, which can provide structural information.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-n,n-dimethylbenzenesulfonamide**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. [scbt.com](http://scbt.com) [scbt.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-n,n-dimethylbenzenesulfonamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267554#spectroscopic-data-of-3-amino-n-n-dimethylbenzenesulfonamide-nmr-ir-ms>

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